N-tert-Butyloxycarbonyl Silodosin
Overview
Description
N-tert-Butyloxycarbonyl Silodosin is a biochemical compound with the CAS Number 160970-07-0 . It has a molecular weight of 595.65 and a molecular formula of C30H40F3N3O6 .
Synthesis Analysis
The N-tert-butyloxycarbonyl (N-Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, N-Boc removal with HCl in organic solvents .Molecular Structure Analysis
The molecular structure of N-tert-Butyloxycarbonyl Silodosin is complex, encompassing aliphatic, aromatic, and heterocyclic substrates . The tert-butyloxycarbonyl (Boc) group is a key functionality that is present in several compounds .Chemical Reactions Analysis
The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .Scientific Research Applications
Deprotection of N-Boc Derivatives
The N-tert-Butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Green Chemistry
The strategy of using DES for N-Boc deprotection has found advantages in greening, simplicity, and short reaction times, making it a useful alternative to standard methods . This aligns with the principles of Green Chemistry, which aims to eliminate or decrease the use of potentially dangerous substances, harmful both to the environment and to human health .
Mild Deprotection Method
A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported . This method uses oxalyl chloride in methanol and takes place under room temperature conditions for 1–4 hours with yields up to 90% .
Application in Total Synthesis
The mild deprotection method should prove useful in total synthesis, for the deprotection of N-Boc of substrates in the presence of other functional groups .
Application in Pharmaceutical Industry
The principles of Green Chemistry have also been established in the pharmaceutical industry . The ACS Green Chemistry Institute® Pharmaceutical Roundtable (GCIPR) has produced a Reagent Guide to inform and guide chemists towards greener reagents for various chemical transformations .
Application in Peptide Synthesis
The N-Boc group is widely used in peptide synthesis . The efficient and sustainable method for N-Boc deprotection could be particularly useful in this field .
Safety And Hazards
N-tert-Butyloxycarbonyl Silodosin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands, and any exposed skin thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
A recent study describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
properties
IUPAC Name |
tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPCPLUGJAGRLM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyloxycarbonyl Silodosin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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